Anthracen-1-ylmethanamine
Overview
Description
Anthracen-1-ylmethanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an anthracene moiety attached to a methanamine group. The molecular formula of this compound is C15H13N, and it has a molecular weight of 207.27 g/mol. This compound is notable for its unique photophysical and chemical properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-1-ylmethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or an amine under specific conditions. One common method is the reductive amination of anthracene-1-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anthracen-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene-1-carboxylic acid.
Reduction: The compound can be reduced to form anthracene-1-ylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Anthracene-1-carboxylic acid.
Reduction: Anthracene-1-ylmethanol.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Anthracen-1-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: The compound is utilized in the study of biological systems, particularly in the development of fluorescent probes for imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties that can be harnessed in photodynamic therapy.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Mechanism of Action
The mechanism of action of Anthracen-1-ylmethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in π-π interactions with aromatic systems. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and electronic devices .
Comparison with Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacking the amine group.
Anthracene-9-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.
9,10-Diphenylanthracene: A derivative with phenyl groups that enhance its luminescent properties
Uniqueness: Anthracen-1-ylmethanamine is unique due to the presence of the amine group, which imparts additional reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in scientific research .
Properties
IUPAC Name |
anthracen-1-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJORSXWICIGQLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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